2-Ethylpyrrole
Overview
Description
Synthesis Analysis
The synthesis of 2-ethylpyrrole and its derivatives involves several strategies, including the reaction of ethylene with carbon monoxide and primary amines, leading to functionalized polymers containing pyrrolic units (Chen, Yeh, & Sen, 1989). Additionally, the electropolymerization of pyrrole in the presence of surfactants has been explored to improve the stability and conductivity of polypyrrole, a polymer of significant interest in electronics and materials science (Omastová, Trchová, Kovarova, & Stejskal, 2003).
Molecular Structure Analysis
The molecular structure of 2-ethylpyrrole and its complexes has been characterized through various spectroscopic methods and X-ray crystallography. Studies on coordination complexes, for example, have revealed distorted tetrahedral geometries and provided insights into the electronic structure and bonding of these compounds (Sun, Tang, Gao, Wu, Zhang, & Ma, 2004).
Chemical Reactions and Properties
2-Ethylpyrrole undergoes a variety of chemical reactions, including polymerization and coordination to metal ions. The reactivity of 2-ethylpyrrole has been harnessed in the synthesis of novel materials with desirable electronic and optical properties. For instance, the coordination of 2-ethylpyrrole derivatives to metals has been studied for their potential in catalysis and material science applications (Kanehama, Umemiya, Iwahori, Miyasaka, Sugiura, Yamashita, Yokochi, Ito, Kuroda, Kishida, & Okamoto, 2003).
Physical Properties Analysis
The physical properties of 2-ethylpyrrole and its polymers, such as electrical conductivity and thermal stability, have been extensively investigated. These studies have led to the development of materials with specific electrical properties, including conducting polymers like polypyrrole, which shows promise in various applications due to its stability and conductivity (Wan, Liu, Xue, Jiang, & Hao, 1999).
Chemical Properties Analysis
The chemical properties of 2-ethylpyrrole, including its reactivity and interaction with other molecules, are crucial for its application in synthesis and material science. Research has focused on understanding the fundamental chemical behavior of 2-ethylpyrrole to design new reactions and materials with tailored properties (Diaz, Castillo, Logan, & Lee, 1981).
Scientific Research Applications
Ultrafast Photodissociation Dynamics :
- 2-Ethylpyrrole (2-EP) exhibits ultrafast photodissociation dynamics on the S1 and S2 πσ* states. This has been simulated using the ab initio multiple cloning method, providing insights into the dissociation mechanism, kinetic energy release spectra, and velocity map images. The findings contribute to understanding the N-H dissociation mechanism in such molecules (Green et al., 2019).
Primary Photochemistry :
- Research on the primary photochemistry of 2-ethylpyrrole using ultrafast ion imaging techniques revealed insights into the effects of ring substitution on dissociation dynamics, particularly in the context of N-H bond cleavage (Cole-Filipiak et al., 2017).
Synthesis of Inverted Porphyrins :
- 2-Ethylpyrrole has been utilized in the direct synthesis of 3-substituted inverted porphyrins, expanding the scope of synthetic applications for this compound in macrocyclic and porphyrin chemistry (Schmidt & Chmielewski, 2001).
Polymerization on Polyether and Polyester Complexes :
- The polymerization of pyrrole on complexes formed with polyether, polyester, and polyetherester-iron(III) chloride has been studied, showing the potential of such methods in creating conducting polymers with varied electroactivity and morphological structures (Rabek et al., 1991).
Excited-State Decay Dynamics :
- Detailed investigations into the excited-state decay dynamics of 2-ethylpyrrole following UV excitation provided insights into various excited states and their lifetimes, contributing to a better understanding of the photochemical behavior of this molecule (Yuan et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPDDDRNQJNHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165807 | |
Record name | 1H-Pyrrole, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyrrole | |
CAS RN |
1551-06-0 | |
Record name | 1H-Pyrrole, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylpyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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